Cas no 1260782-47-5 (1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one)

1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one
- EN300-1894846
- 1260782-47-5
-
- インチ: 1S/C7H4BrCl2NO/c8-5-3-11-7(10)1-4(5)6(12)2-9/h1,3H,2H2
- InChIKey: GTQUZSYLUQZCBE-UHFFFAOYSA-N
- ほほえんだ: BrC1C=NC(=CC=1C(CCl)=O)Cl
計算された属性
- せいみつぶんしりょう: 266.88533g/mol
- どういたいしつりょう: 266.88533g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 30Ų
1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1894846-0.05g |
1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one |
1260782-47-5 | 0.05g |
$1188.0 | 2023-09-18 | ||
Enamine | EN300-1894846-5.0g |
1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one |
1260782-47-5 | 5g |
$4102.0 | 2023-06-02 | ||
Enamine | EN300-1894846-5g |
1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one |
1260782-47-5 | 5g |
$4102.0 | 2023-09-18 | ||
Enamine | EN300-1894846-1.0g |
1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one |
1260782-47-5 | 1g |
$1414.0 | 2023-06-02 | ||
Enamine | EN300-1894846-0.5g |
1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one |
1260782-47-5 | 0.5g |
$1357.0 | 2023-09-18 | ||
Enamine | EN300-1894846-0.25g |
1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one |
1260782-47-5 | 0.25g |
$1300.0 | 2023-09-18 | ||
Enamine | EN300-1894846-2.5g |
1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one |
1260782-47-5 | 2.5g |
$2771.0 | 2023-09-18 | ||
Enamine | EN300-1894846-10.0g |
1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one |
1260782-47-5 | 10g |
$6082.0 | 2023-06-02 | ||
Enamine | EN300-1894846-1g |
1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one |
1260782-47-5 | 1g |
$1414.0 | 2023-09-18 | ||
Enamine | EN300-1894846-10g |
1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one |
1260782-47-5 | 10g |
$6082.0 | 2023-09-18 |
1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one 関連文献
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-oneに関する追加情報
Recent Advances in the Study of 1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one (CAS: 1260782-47-5)
The compound 1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one (CAS: 1260782-47-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique pyridine backbone and halogen substituents, has shown promising potential as a key intermediate in the synthesis of biologically active molecules. Recent studies have focused on its applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one as a versatile building block for the synthesis of novel pyridine-based kinase inhibitors. The researchers demonstrated that the compound's reactive chloro and bromo groups facilitate efficient functionalization, enabling the rapid generation of diverse chemical libraries for high-throughput screening. The study reported several derivatives with potent inhibitory activity against clinically relevant kinases, underscoring the compound's utility in targeted therapy development.
In addition to its applications in kinase inhibitor design, recent investigations have explored the antimicrobial properties of derivatives synthesized from 1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one. A 2024 paper in Bioorganic & Medicinal Chemistry Letters described the synthesis and evaluation of a series of pyridine-4-yl ethanone derivatives against multidrug-resistant bacterial strains. The lead compounds exhibited remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the preparation of 1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one to improve yield and purity. A 2023 study in Organic Process Research & Development reported a novel, scalable synthesis route that employs continuous flow chemistry, achieving a 78% yield with >99% purity. This methodological improvement addresses previous challenges associated with the compound's synthesis, such as low yields and the formation of byproducts, thereby facilitating its broader application in pharmaceutical research.
Looking ahead, the unique structural features and demonstrated biological activities of 1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one position it as a valuable scaffold for future drug discovery efforts. Ongoing research is investigating its potential in other therapeutic areas, including anti-inflammatory and anticancer applications. Furthermore, computational studies are being conducted to predict and optimize the pharmacokinetic properties of its derivatives, aiming to enhance their drug-like characteristics. As these investigations progress, this compound is expected to play an increasingly important role in the development of next-generation therapeutics.
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